D-Buthionine
Overview
Description
D-Buthionine is a sulfoximine derivative known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in cellsBy inhibiting gamma-glutamylcysteine synthetase, this compound effectively reduces glutathione levels, making cells more susceptible to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Buthionine can be synthesized through the oxidation of methionine residues within polypeptides. This process involves the use of copper (II)-mediated N-H cross-coupling with arylboronic acid reagents . Another method involves the direct formation and site-selective elaboration of methionine sulfoximine in polypeptides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for medical and research applications .
Chemical Reactions Analysis
Types of Reactions: D-Buthionine undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its original state under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Strong nucleophiles like sodium hydroxide.
Major Products Formed:
Oxidation: Depleted glutathione levels and increased oxidative stress markers.
Reduction: Restored this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Buthionine has a wide range of applications in scientific research:
Mechanism of Action
D-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a significant reduction in glutathione levels, thereby increasing cellular susceptibility to oxidative stress. The compound targets pathways related to oxidative stress and apoptosis, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Methionine Sulfoximine: Another sulfoximine derivative with similar inhibitory effects on glutathione synthesis.
Sulfonamides: Compounds like sulfamethazine and sulfaquinoxaline, which also induce oxidative stress and have applications in cancer therapy.
Uniqueness of D-Buthionine: this compound is unique due to its potent and irreversible inhibition of gamma-glutamylcysteine synthetase, making it highly effective in depleting glutathione levels. This property distinguishes it from other similar compounds, which may have reversible or less potent effects .
Properties
IUPAC Name |
(2R)-2-amino-4-butylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428105 | |
Record name | D-Buthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-22-8 | |
Record name | S-Butyl-D-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Buthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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